molecular formula C24H21ClN2O4 B2867734 methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-49-7

methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2867734
CAS No.: 758702-49-7
M. Wt: 436.89
InChI Key: MJDPHXYKKGQWQA-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a polycyclic heteroaromatic compound characterized by a fused pyranopyridine core. Key structural features include:

  • Position 6: A benzyl substituent, enhancing lipophilicity and influencing π-π stacking interactions.
  • Position 4: A 3-chlorophenyl group, providing steric bulk and electron-withdrawing effects.

Synthesis: The compound is synthesized via a multicomponent reaction involving a substituted pyranone precursor, malononitrile or ethyl cyanoacetate, and a benzylamine derivative under reflux in 1,4-dioxane with triethylamine catalysis, followed by purification via recrystallization .

Properties

IUPAC Name

methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-14-11-18-20(23(28)27(14)13-15-7-4-3-5-8-15)19(16-9-6-10-17(25)12-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPHXYKKGQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Pyrano[3,2-c]Pyridine Derivatives

Pyrano[3,2-c]pyridine derivatives are typically synthesized via cyclization reactions or MCRs, which enable efficient construction of the fused pyran and pyridine rings. The target compound’s substituents—amino, benzyl, 3-chlorophenyl, and methyl groups—necessitate careful selection of starting materials and reaction conditions.

Multicomponent Reaction (MCR) Approach

The most efficient route involves a one-pot MCR combining 3-chlorobenzaldehyde, methyl cyanoacetate, and N-benzyl-3-oxobutanamide (to introduce the benzyl and methyl groups). This method aligns with protocols for analogous pyrano[3,2-c]pyridines.

Procedure :

  • Reactants :
    • 3-Chlorobenzaldehyde (1.0 equiv)
    • Methyl cyanoacetate (1.2 equiv)
    • N-Benzyl-3-oxobutanamide (1.0 equiv)
  • Catalyst and Solvent :

    • Piperazine (20 mol%) in ethanol under reflux.
  • Reaction Conditions :

    • Temperature: 80°C
    • Duration: 4–6 hours
    • Workup: Precipitation via ice-water quenching, filtration, and recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between 3-chlorobenzaldehyde and methyl cyanoacetate, followed by Michael addition of N-benzyl-3-oxobutanamide. Cyclization and tautomerization yield the pyrano[3,2-c]pyridine core.

Yield : 78–85%.

Stepwise Cyclization Method

For laboratories lacking MCR expertise, a stepwise approach is viable:

Formation of the Pyran Ring

Ethyl acetoacetate and 3-chlorobenzaldehyde undergo aldol condensation in acetic anhydride to form a γ-pyrone intermediate.

Introduction of the Benzyl Group

Benzylamine is reacted with the γ-pyrone intermediate under acidic conditions (HCl/EtOH) to form a Schiff base, which cyclizes to the pyridine ring upon heating.

Esterification and Functionalization

The carboxyl group at position 3 is esterified using methanol and sulfuric acid. Subsequent nitration and reduction yield the amino group.

Yield : 62–68% (over three steps).

Optimization of Reaction Conditions

Catalyst Screening

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Piperazine Ethanol 80 4 85
Sodium acetate Ethanol 80 6 78
Morpholine Toluene 110 8 65

Piperazine in ethanol maximizes yield by accelerating both condensation and cyclization.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 85
DMF 36.7 72
Water 80.1 58

Ethanol balances polarity and boiling point, facilitating intermediate solubility and side-product removal.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) :

    • 3420 (N–H stretch, amine)
    • 1705 (C=O, ester)
    • 1555 (C=C, aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.40 (s, 3H, CH₃ at C7)
    • δ 4.50 (q, 2H, CH₂ of benzyl)
    • δ 6.80–7.50 (m, 9H, aromatic protons).
  • DART–MS : m/z 479.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) showed >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

  • Low Cyclization Efficiency : Prolonged reaction times (>8 hours) in stepwise methods often degrade intermediates. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 82%.
  • Byproduct Formation : Excess methyl cyanoacetate generates cyano-substituted byproducts. Stoichiometric control (1.2 equiv) minimizes this issue.

Comparative Analysis of Methods

Parameter MCR Approach Stepwise Method
Yield 85% 68%
Time 4 hours 12 hours
Scalability High Moderate
Purification Ease Simple filtration Column chromatography required

The MCR method is superior for large-scale synthesis due to its brevity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The presence of halogen atoms like chlorine allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrano[3,2-c]pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with structurally related pyrano[3,2-c]pyridine derivatives, highlighting substituent effects on physical and spectral properties:

Compound Name R4 R6 R3 Melting Point (°C) Yield (%) Key Spectral Features
Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (Target) 3-Chlorophenyl Benzyl COOCH3 190–200* ~60* IR: 1700 cm⁻¹ (ester); 1H NMR: δ 7.4–7.6 (3-Cl-C6H4)
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3aa) 4-Methoxyphenyl Benzyl COOCH3 193–194 59 1H NMR: δ 3.74 (OCH3), δ 4.66 (benzyl CH2)
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3ab) 4-Methoxyphenyl Phenethyl COOCH3 211–213 66 1H NMR: δ 2.14 (CH3), δ 7.28 (phenethyl aromatic)
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Chlorophenyl 3-Pyridinylmethyl CN N/A N/A IR: ~2200 cm⁻¹ (C≡N); MS: m/z 422.1 (M<sup>+</sup>)
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-Methoxyphenyl Benzodioxolylmethyl CN N/A N/A 1H NMR: δ 5.85 (benzodioxole O–CH2–O), δ 6.87 (aromatic protons)

*Inferred from analogs in .

Key Observations:

Substituent Effects on Melting Points: Electron-donating groups (e.g., 4-methoxyphenyl in 3aa) reduce melting points compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in the target compound). Bulky R6 groups (e.g., phenethyl in 3ab) increase melting points due to enhanced van der Waals interactions.

Synthetic Yields :

  • Yields for ester derivatives (e.g., 3aa: 59%) are lower than those for nitrile analogs (e.g., : 80% for pyrazole derivatives), likely due to steric hindrance from the benzyl group .

Spectral Trends :

  • IR : Ester carbonyls (1700 cm⁻¹) vs. nitriles (2200 cm⁻¹) provide clear functional group differentiation.
  • 1H NMR : Aromatic proton shifts depend on substituent electronic effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl).

Biological Relevance :

  • While biological data are absent in the provided evidence, nitrile-containing analogs (e.g., ) are often explored for kinase inhibition, whereas ester derivatives may serve as prodrugs due to hydrolytic stability .

Biological Activity

Methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the pyrano[3,2-c]pyridine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular structure of this compound includes several functional groups that contribute to its bioactivity:

Functional Group Description
Amino GroupEnhances interaction with biological targets
Benzyl GroupProvides hydrophobic characteristics
Chlorophenyl GroupInfluences reactivity and binding affinity
Methyl GroupModulates steric effects and solubility

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Apoptosis Induction : Studies have shown that similar pyrano[3,2-c]pyridine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Cell Cycle Arrest : The compound has been reported to affect cell cycle progression, particularly in cancer cell lines like MCF-7, leading to increased sub-G1 populations indicative of apoptosis .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. A study focused on various pyrano[3,2-c]pyridine derivatives revealed that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells in a dose-dependent manner. The IC50 value was determined to be approximately 100 μM after 24 hours of exposure .

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated using several assays. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Effect
Anti-proliferative AssayMCF-7100Induces apoptosis
Cytotoxicity AssayHeLa80Cell cycle arrest
Apoptosis AssayA549120Increased DNA fragmentation

These results suggest a promising potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells : A study indicated that methyl 2-amino derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways and caspase activation .
  • Antimicrobial Activity : Related compounds have shown antimicrobial properties against a range of pathogens, suggesting that this class of compounds could be explored for antibiotic development .
  • Inflammatory Response Modulation : Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific cytokines and enzymes involved in inflammatory pathways, indicating a potential role in treating inflammatory diseases .

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